2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclopropylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, and the pyridine ring can be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizine
- Prolinol
Comparison: Compared to these similar compounds, 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific functional groups and structural features. The presence of the cyclopropylamino group and the pyridine ring distinguishes it from other pyrrolidine derivatives, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c17-9-16-8-2-4-12(16)11-3-1-7-14-13(11)15-10-5-6-10/h1,3,7,9-10,12H,2,4-6,8H2,(H,14,15) |
InChI Key |
FLIITMANKWXRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)NC3CC3 |
Origin of Product |
United States |
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